molecular formula C17H21FN6O B2911434 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide CAS No. 2034574-17-7

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide

Cat. No.: B2911434
CAS No.: 2034574-17-7
M. Wt: 344.394
InChI Key: HIHSZGLLMSNQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The intermediate formed is then subjected to a reaction with 4-fluorobenzoyl chloride under basic conditions, resulting in the formation of the target compound.

Industrial Production Methods:

  • Industrial-scale production may involve optimization of reaction conditions, such as temperature, solvent systems, and catalysts, to enhance yield and purity. Continuous flow reactors and high-throughput synthesis methods are often employed for large-scale production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide involves a multi-step process that typically includes the following steps:

  • Formation of 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine:

    • Starting from cyanuric chloride, this step involves the nucleophilic substitution reaction with dimethylamine and pyrrolidine to yield the triazine intermediate.

Chemical Reactions Analysis

Types of Reactions: N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation and Reduction: This compound can participate in redox reactions, where the triazine ring and the fluorobenzamide moiety may be selectively oxidized or reduced under specific conditions.

  • Substitution Reactions: The presence of the triazine ring makes it susceptible to nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid may be used.

  • Reduction: Lithium aluminum hydride (LAH) or hydrogenation catalysts like palladium on carbon (Pd/C) may be employed.

  • Substitution: Common nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed:

  • The major products of these reactions depend on the specific conditions and reagents used. For instance, substitution reactions may yield various functionalized derivatives of the compound.

Scientific Research Applications

Chemistry:

  • In chemistry, this compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology and Medicine:

  • In biological and medicinal research, it is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry:

  • Industrially, this compound is used in the synthesis of specialty chemicals and as a precursor for the development of advanced materials, including polymers and coatings.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects:

  • The mechanism of action involves the compound's interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazine ring and fluorobenzamide moiety confer specific binding properties that can modulate the activity of these targets.

Molecular Targets and Pathways Involved:

  • The compound may inhibit or activate key enzymes, interfere with receptor signaling pathways, or disrupt nucleic acid function, depending on its specific application.

Comparison with Similar Compounds

  • Similar compounds may include other triazine derivatives, such as 2,4,6-tris(dimethylaminomethyl)-1,3,5-triazine, and benzamide derivatives like 4-chlorobenzamide. the unique substitution pattern in N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide sets it apart in terms of its chemical and biological properties.

And that’s a wrap on this compound. Sounds like your next project is going to be something special. Anything else on your mind?

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O/c1-23(2)16-20-14(21-17(22-16)24-9-3-4-10-24)11-19-15(25)12-5-7-13(18)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHSZGLLMSNQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.